molecular formula C9H13N3O2 B13315695 Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13315695
M. Wt: 195.22 g/mol
InChI Key: FONJPMVKQFAURW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a cyclopropyl group and a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate using reagents such as tin(II) chloride or palladium on carbon . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 50-80°C. The reduction process converts the nitro group to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a cyclopropyl group and a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-amino-4-cyclopropyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12-8(10)6(5-3-4-5)7(11-12)9(13)14-2/h5H,3-4,10H2,1-2H3

InChI Key

FONJPMVKQFAURW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C2CC2)N

Origin of Product

United States

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